molecular formula C8H12O5 B13976493 Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate

Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate

Cat. No.: B13976493
M. Wt: 188.18 g/mol
InChI Key: TVAGUVQXWNNCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate is an organic compound belonging to the furan family It is characterized by its furan ring structure with methoxy groups at the 2 and 5 positions and a carboxylate ester group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate can be synthesized through the reaction of methyl 5-nitro-2-acetoxy-2,5-dihydrofuran-2-carboxylate with hydrochloric acid in methanol . The reaction involves methanolysis and hydrolysis processes, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrochloric acid, methanol, acetic acid, and phosphoric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from the reactions of this compound include methyl 5-nitrofuran-2-carboxylate and other derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and carboxylate ester play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 2,5-dimethoxy-2,5-dihydrofuran-3-carboxylate

InChI

InChI=1S/C8H12O5/c1-10-6-4-5(7(9)11-2)8(12-3)13-6/h4,6,8H,1-3H3

InChI Key

TVAGUVQXWNNCPF-UHFFFAOYSA-N

Canonical SMILES

COC1C=C(C(O1)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.